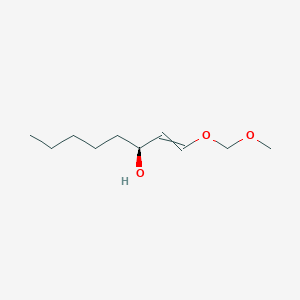

(3S)-1-(Methoxymethoxy)oct-1-en-3-ol

Description

Properties

CAS No. |

213010-51-6 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(3S)-1-(methoxymethoxy)oct-1-en-3-ol |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-10(11)7-8-13-9-12-2/h7-8,10-11H,3-6,9H2,1-2H3/t10-/m0/s1 |

InChI Key |

DYBVGSPNTMIIAF-JTQLQIEISA-N |

Isomeric SMILES |

CCCCC[C@@H](C=COCOC)O |

Canonical SMILES |

CCCCCC(C=COCOC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Octen-3-ol (Oct-1-en-3-ol)

1-Octen-3-ol, commonly known as "mushroom alcohol," is the parent compound of (3S)-1-(Methoxymethoxy)oct-1-en-3-ol. Key differences include:

- Functional Groups : 1-Octen-3-ol lacks the MOM group, featuring only a hydroxyl group at C3 and a terminal double bond. This renders it more polar and volatile (boiling point ~175°C) compared to the MOM-protected derivative .

- Applications : 1-Octen-3-ol is a flavoring agent and insect attractant, whereas the MOM derivative is primarily a synthetic intermediate .

- Analytical Behavior: Both compounds exhibit similar retention times in chromatography but differ in migration times due to polarity variations.

Glycosylated Derivatives: 3-O-β-D-Apiofuranosyl-(1→6)-O-β-D-Glucopyranosyl-(3S)-oct-1-en-3-ol

This compound, isolated from Clerodendranthus spicatus, shares the (3S)-oct-1-en-3-ol core but is glycosylated with apiose and glucose moieties . Key distinctions:

- Solubility and Bioactivity : The sugar groups enhance water solubility and may confer biological activity (e.g., anticancer properties), unlike the lipophilic MOM derivative .

- Spectroscopy: The glycosylated derivative shows distinct ¹³C-NMR signals for anomeric carbons (δ ~100–110 ppm), absent in the MOM-protected compound. The MOM group’s ether carbons resonate at δ ~58–70 ppm .

Other Ether-Protected Derivatives

Compounds like (E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid () and MEM-protected analogs highlight trends in ether-based protection:

- Stability : MOM groups are less stable than MEM groups under acidic conditions but offer simpler deprotection protocols .

- Synthetic Utility : MOM protection is favored for its minimal steric hindrance, enabling efficient downstream functionalization compared to bulkier groups like tert-butyldimethylsilyl (TBS) .

Data Tables

Table 1: Key Physicochemical Properties

Table 2: Comparative NMR Data (¹H and ¹³C)

*Note: Data inferred from analogous MEM-protected compounds in .

Preparation Methods

Synthetic Strategies for (3S)-1-(Methoxymethoxy)oct-1-en-3-ol

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

- Oct-1-en-3-ol backbone : Requires stereoselective formation of the C3 alcohol.

- Methoxymethoxy (MOM) group : Introduced via protective group chemistry.

Stereoselective Synthesis of the C3 Alcohol

Organocatalytic Asymmetric Reduction

Chiral organocatalysts, such as Cinchona alkaloid derivatives, enable enantioselective reduction of ketones to secondary alcohols. For example, the use of modularly designed organocatalysts (MDOs) in domino reactions has achieved enantioselectivities up to 96% ee for structurally related compounds.

Representative Reaction Conditions :

- Catalyst : Cinchona-derived thiourea (10 mol%)

- Reductant : Hantzsch ester (1.2 equiv)

- Solvent : Toluene, -20°C

- Yield : 78–84%.

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) resolve racemic oct-1-en-3-ol via kinetic resolution. This method offers high enantiomeric excess but requires optimization of acyl donors and solvents.

Installation of the Methoxymethoxy (MOM) Group

Protection of the C1 Hydroxyl Group

The MOM group is introduced using methoxymethyl chloride (MOMCl) under basic conditions:

Procedure :

- Dissolve oct-1-en-3-ol (1.0 equiv) in anhydrous DCM.

- Add DIPEA (2.5 equiv) and MOMCl (1.2 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Quench with saturated NaHCO₃ and extract with DCM.

Construction of the Enol Ether Moiety

Cross-Metathesis

Olefin cross-metathesis between allylic alcohols and methoxymethyl ether derivatives using Grubbs-II catalyst forms the enol ether:

Conditions :

Elimination Reactions

Dehydration of β-hydroxy ethers via acidic or basic conditions generates the double bond:

Example :

Stereochemical Control and Optimization

Purification and Analytical Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-1-(Methoxymethoxy)oct-1-en-3-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective routes such as Sharpless asymmetric epoxidation or chiral auxiliary-mediated reactions. For example, diazoalkane coupling reactions (e.g., with diazo-n-octane) have been used to construct similar enol ether derivatives . To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution methods are recommended. Confirmation of stereochemistry should involve circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at temperatures ≤ -20°C. Avoid exposure to moisture, as the methoxymethoxy group may hydrolyze. During handling, use gloveboxes or Schlenk lines for oxygen-sensitive steps. Refer to safety protocols for flammable liquids (Category 4), including grounding equipment and avoiding static discharge .

Advanced Research Questions

Q. What experimental strategies can address conflicting spectroscopic data when characterizing this compound?

- Methodological Answer : Conflicting data may arise from sample degradation or solvent artifacts. To resolve this:

- Conduct time-course NMR studies to monitor stability under experimental conditions.

- Use hyphenated techniques (e.g., LC-MS or GC-MS) to separate and identify degradation products.

- Cross-validate with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

- Reference the limitations of organic compound degradation in experimental designs, as noted in hyperspectral imaging (HSI) studies .

Q. How does the methoxymethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methoxymethoxy (MOM) group acts as a directing/protecting group, stabilizing adjacent carbocations and enhancing electrophilicity at the α-position. In palladium-catalyzed couplings (e.g., Heck or Suzuki reactions), steric hindrance from the MOM group may reduce reaction rates. To optimize:

- Use bulky ligands (e.g., SPhos) to mitigate steric effects.

- Employ microwave-assisted synthesis to accelerate sluggish reactions.

- Monitor regioselectivity via computational modeling (DFT) .

Q. What advanced techniques are recommended for analyzing the ecological impact of this compound in wastewater systems?

- Methodological Answer :

- Utilize hyperspectral imaging (HSI) with multivariate analysis to detect trace concentrations in complex matrices.

- Apply biodegradability assays (e.g., OECD 301F) to assess metabolic pathways.

- Note limitations in current HSI protocols, such as reduced pollution variability compared to real-world sewage, and address them by expanding sample diversity and stabilizing organic matrices with continuous cooling .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.